ClC-1 Potency and Selectivity
NMD670 is a potent, selective ClC-1 inhibitor with an EC50 of 1.6 μM . In contrast, the non-selective chloride channel blocker niflumic acid inhibits ClC-1 with an IC50 of 42 μM, a 26-fold lower potency [1]. Furthermore, NMD670 is a partial inhibitor that avoids complete ClC-1 block, thereby reducing the risk of myotonia seen with high doses of non-selective inhibitors [2].
| Evidence Dimension | ClC-1 Inhibition Potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 1.6 μM |
| Comparator Or Baseline | Niflumic acid IC50 = 42 μM |
| Quantified Difference | 26-fold higher potency (NMD670) |
| Conditions | In vitro ClC-1 channel activity assays; niflumic acid data from rat skeletal muscle chloride conductance measurements |
Why This Matters
Higher potency enables lower effective doses and reduces off-target effects, a critical factor for preclinical tool compound selection.
- [1] Liantonio A, et al. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. Br J Pharmacol. 2009;157(2):233-242. doi:10.1111/j.1476-5381.2009.00140.x. View Source
- [2] Ruijs TQ, et al. Safety, Pharmacokinetics, and Pharmacodynamics of a First-in-Class ClC-1 Inhibitor to Enhance Muscle Excitability: Phase I Randomized Controlled Trial. Clin Pharmacol Ther. 2024;117(3):768-778. doi:10.1002/cpt.3516. View Source
